molecular formula C8H7FO3 B132475 2-(2-Fluoro-5-hydroxyphenyl)acetic acid CAS No. 149029-89-0

2-(2-Fluoro-5-hydroxyphenyl)acetic acid

Cat. No. B132475
M. Wt: 170.14 g/mol
InChI Key: JYONQRRWNUZCKV-UHFFFAOYSA-N
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Description

The compound 2-(2-Fluoro-5-hydroxyphenyl)acetic acid is not directly discussed in the provided papers. However, related compounds with similar structural motifs have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound . For instance, the synthesis of 2-(4-fluorophenoxy) acetic acid involved refluxing 4-fluoro-phenol with ethyl chloroacetate, indicating a potential synthetic route for related fluoro-phenyl acetic acids .

Synthesis Analysis

The synthesis of related compounds involves various strategies such as fluorodeamination reactions, as seen in the synthesis of 2-fluoro-2-phenyl acetic acid , or through biotransformations using bacterial species as biocatalysts, which was the case for 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid . These methods suggest that the synthesis of 2-(2-Fluoro-5-hydroxyphenyl)acetic acid could potentially be achieved through similar reactions, utilizing specific reagents or biocatalysts to introduce the fluoro and hydroxy groups at the desired positions on the phenyl ring.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 2-(4-fluorophenoxy) acetic acid was determined using X-ray crystallography, revealing its crystallization in the monoclinic system and the presence of intermolecular interactions . Such detailed structural analysis is crucial for understanding the molecular geometry and potential reactive sites of the compound.

Chemical Reactions Analysis

The chemical reactions involving fluoro-phenyl acetic acids can be complex. The fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates indicates that these compounds can participate in reactions that result in stable fluorescent derivatives, which can be further manipulated and analyzed . This suggests that 2-(2-Fluoro-5-hydroxyphenyl)acetic acid could also be used in similar applications, potentially serving as a reagent in analytical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-phenyl acetic acids can be inferred from related studies. For instance, the specific rotation and solubility of S-2-fluoro-2-phenyl acetic acid in chloroform were reported, providing information on its chiral properties and potential as a derivatizing agent . Additionally, the stability of fluorescent derivatives in acidic and basic solutions suggests that the compound of interest may also exhibit good stability across different pH levels .

Scientific Research Applications

Synthesis and Chemical Properties

A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, is developed to address the limitations of cost and toxicity associated with previous methods. This synthesis involves the cross-coupling reaction of 2-fluoro-4-bromoaniline, easily prepared by bromination of 2-fluoroaniline, with methyl nitrite as an alternative approach to using expensive and toxic palladium and phenylboronic acid, overcoming the challenges of dark decomposition product formation and yield reduction (Qiu et al., 2009).

Biotechnological Applications

Lactic acid, produced from the fermentation of biomass, serves as a precursor for biodegradable polymers and is considered a cornerstone for green chemistry. Through biotechnological routes, lactic acid can be transformed into various chemicals, such as pyruvic acid, acrylic acid, and lactate ester, showcasing the versatility of hydroxycarboxylic acids in sustainable chemistry and the potential for deriving valuable compounds from similar structures like 2-(2-Fluoro-5-hydroxyphenyl)acetic acid (Gao, Ma, & Xu, 2011).

Role in Organic Corrosion Inhibition

Research on organic corrosion inhibitors for protecting metals in acidic solutions identifies the importance of heteroatoms (O, S, N, P) and π-electrons for effective inhibition. Molecules containing these features, similar to 2-(2-Fluoro-5-hydroxyphenyl)acetic acid, are highlighted for their potential in preventing metallic dissolution, indicating the broad applicability of such compounds in industrial cleaning and maintenance processes (Goyal et al., 2018).

Applications in Acidizing Operations

In the context of oil and gas operations, organic acids, including formic, acetic, citric, and lactic acids, are explored as alternatives to traditional hydrochloric acid for acidizing purposes. These acids offer advantages in terms of reduced corrosion rates and enhanced performance in high-temperature applications. This suggests that structurally related compounds, such as 2-(2-Fluoro-5-hydroxyphenyl)acetic acid, may have potential applications in enhancing oil recovery and reservoir stimulation techniques (Alhamad et al., 2020).

Antiviral Research

The study of 5-Fluorine substitution on cytidine nucleotide analogues, including modifications on 2-(2-Fluoro-5-hydroxyphenyl)acetic acid, reveals their significant impact on the efficiency of nucleotide incorporation by HIV-1 reverse transcriptase. These findings contribute to understanding the antiviral potency and resistance mechanisms of nucleoside analogues, offering insights into the development of more effective antiviral therapies (Ray et al., 2003).

properties

IUPAC Name

2-(2-fluoro-5-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYONQRRWNUZCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564227
Record name (2-Fluoro-5-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-hydroxyphenylacetic acid

CAS RN

149029-89-0
Record name (2-Fluoro-5-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149029-89-0
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